2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to a 4-methoxyphenyl ethanone moiety. The 4- and 5-positions of the triazole are occupied by an allyl group and a benzo[1,3]dioxol (piperonyl) ring, respectively. The 4-methoxyphenyl ethanone moiety enhances lipophilicity and may influence hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-10-24-20(15-6-9-18-19(11-15)28-13-27-18)22-23-21(24)29-12-17(25)14-4-7-16(26-2)8-5-14/h3-9,11H,1,10,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWDIOMTSYASAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the triazole ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the allyl group: The allyl group can be introduced through allylation reactions using allyl halides or allyl alcohols.
Formation of the sulfanyl group: This can be achieved through thiolation reactions using thiols or disulfides.
Coupling with the methoxyphenyl group: The final step involves coupling the intermediate with a methoxyphenyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The allyl group and sulfanyl group can be oxidized under appropriate conditions.
Reduction: The triazole ring and other functional groups can be reduced using suitable reducing agents.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide or an aldehyde, while reduction of the triazole ring may yield a dihydrotriazole derivative.
Scientific Research Applications
2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound may exhibit biological activity and can be used as a lead compound for the development of new drugs.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific properties.
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and other functional groups may play a key role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related triazole-thio-ethanone derivatives and their distinguishing features:
Substituent Effects
- Benzo[1,3]dioxol vs. Phenylsulfonyl : The benzo[1,3]dioxol group in the target compound is electron-rich, favoring interactions with aromatic biological targets, while phenylsulfonyl groups (e.g., in ) are electron-withdrawing, enhancing oxidative stability .
- Allyl vs. Alkoxy Chains : The allyl group in the target compound offers sites for click chemistry or polymerization, unlike ethoxy/methoxy chains (e.g., in ), which primarily modulate solubility .
- Methoxyphenyl vs. Isoquinoline: The 4-methoxyphenyl ethanone moiety balances lipophilicity and polarity, whereas the dihydroisoquinoline group in may confer blood-brain barrier permeability .
Yield Optimization
- Base Selection : Strong bases like Cs₂CO₃ (used in ) improve thiolate formation, increasing yields compared to weaker bases like NaOEt .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification, while ethanol (used in ) offers simplicity for industrial scaling .
Physicochemical and Electronic Properties
Lipophilicity and Solubility
Electronic Effects
- Allyl Group : Introduces mild electron-withdrawing effects via hyperconjugation, contrasting with electron-donating alkoxy groups in .
Biological Activity
The compound 2-(4-Allyl-5-benzo[1,3]dioxol-5-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone is a novel triazole derivative with potential biological activities. This article reviews its synthesis, structure, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 375.44 g/mol. The compound features a triazole ring, a benzo[d][1,3]dioxole moiety, and an allyl group that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O4S |
| Molecular Weight | 375.44 g/mol |
| CAS Number | 494825-63-7 |
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate strong cytotoxic effects against various cancer cell lines such as HepG2 (human liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values significantly lower than that of standard drugs like doxorubicin .
Mechanisms of Action:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway by modulating proteins like Bax and Bcl-2.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, leading to reduced proliferation of cancer cells .
Case Studies
A study published in Journal of Brazilian Chemical Society evaluated several derivatives of benzo[d][1,3]dioxole for their anticancer activity. The results indicated that certain derivatives showed IC50 values as low as 2.38 µM for HepG2 cells compared to doxorubicin's 7.46 µM .
Another research article highlighted the synthesis of related compounds and their testing against various cancer cell lines, confirming their potential as effective anticancer agents .
Additional Biological Activities
Beyond anticancer effects, derivatives of this compound have been explored for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
